molecular formula C20H15NO B160687 9-Benzyl-9H-carbazole-3-carbaldehyde CAS No. 54117-37-2

9-Benzyl-9H-carbazole-3-carbaldehyde

Cat. No. B160687
CAS RN: 54117-37-2
M. Wt: 285.3 g/mol
InChI Key: GSNXZYWQXATWRX-UHFFFAOYSA-N
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Description

9-Benzyl-9H-carbazole-3-carbaldehyde is a chemical compound with the molecular formula C20H15NO . It has an average mass of 285.339 Da and a mono-isotopic mass of 285.115356 Da . The compound is not intended for human or veterinary use but is used for research purposes.


Synthesis Analysis

The synthesis of 9-Benzyl-9H-carbazole-3-carbaldehyde and its derivatives is a topic of ongoing research. Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives . More detailed information about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The molecular structure of 9-Benzyl-9H-carbazole-3-carbaldehyde consists of a planar carbazole moiety . The carbazole moiety is oriented with respect to the adjacent benzene ring . More detailed information about the molecular structure can be found in the referenced papers .


Physical And Chemical Properties Analysis

9-Benzyl-9H-carbazole-3-carbaldehyde has a molecular weight of 285.35 g/mol . The compound has a density of 1.19 g/cm³ . More detailed information about the physical and chemical properties can be found in the referenced papers .

Scientific Research Applications

Vibrational and Electronic Spectra Studies

9-Benzyl-9H-carbazole-3-carbaldehyde (HCCD) has been analyzed for its vibrational and electronic spectra. Through X-ray diffraction, FT-IR, FT-Raman, and UV-Vis spectra, the compound's structural properties have been characterized. The study also includes temperature-dependent thermodynamic parameters and natural atomic hybrids calculations, providing insights into the physical and chemical properties of the compound (Wang et al., 2015).

Synthetic Applications

The compound has been utilized in the Vilsmeier-Haack reaction, a key step in synthesizing complex organic compounds like olivacine and ellipticine, which are known for their antitumor properties. This highlights the compound's significance in synthetic organic chemistry, particularly in constructing intricate molecular structures (Yokoyama et al., 1990).

Photophysical Properties

9-Benzyl-9H-carbazole-3-carbaldehyde derivatives have been synthesized and analyzed for their photophysical properties, such as absorption, emission, and quantum yield. These properties are crucial in applications like fluorescence molecular rotors for viscosity sensing and as active emissive layers in organic light-emitting diodes (Telore et al., 2015).

Antimicrobial Activity

Derivatives of 9-Benzyl-9H-carbazole-3-carbaldehyde have been synthesized and tested for their antimicrobial activity. This indicates potential applications of the compound in the field of medicinal chemistry and pharmacology (Ashok et al., 2014).

Molecular Structure and Synthetic Potential

The compound and its derivatives have been explored for their molecular structure and potential in synthesizing novel compounds with interesting electronic and structural properties. These studies are fundamental in advancing the understanding and practical applications of carbazole-based compounds in various fields (Gündoğdu et al., 2017).

Synthesis of Novel Compounds

The compound has been involved in the synthesis of various novel compounds with potential applications in fluorescence probes, pH sensors, and organic semiconductors. These studies demonstrate the versatility of 9-Benzyl-9H-carbazole-3-carbaldehyde in contributing to the development of functional materials and sensors (Cai et al., 2018).

properties

IUPAC Name

9-benzylcarbazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO/c22-14-16-10-11-20-18(12-16)17-8-4-5-9-19(17)21(20)13-15-6-2-1-3-7-15/h1-12,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNXZYWQXATWRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C=O)C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389080
Record name 9-Benzyl-3-formylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Benzyl-9H-carbazole-3-carbaldehyde

CAS RN

54117-37-2
Record name 9-Benzyl-3-formylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Benzylcarbazole-3-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 50-mL 3-necked round-bottomed flask was charged with N,N-dimethylformamide (400 mg, 5.42 mmol, 2.80 equiv, 99%). To this, POCl3 (700 mg, 4.56 mmol, 2.40 equiv, 99%) was added drop wise with stirring at 0° C. and allowed to stir at room temperature for 1 hour. To this mixture was added 9-benzyl-9H-carbazole (500 mg, 1.93 mmol, 1.00 equiv, 99%) in small portions at 45° C. over 5 minutes. Then, the temperature was raised to 95° C. in an oil bath and allowed to stir for 18 hours. The progress was monitored by TLC (EtOAc:PE=1:4). Upon completion, the reaction mixture was cooled down to room temperature and quenched with water (20 mL). The resulting mixture was allowed to stir for an additional 4 hours at room temperature. The solids were collected by filtration and dried to afford 9-benzyl-9H-carbazole-3-carbaldehyde as green solid (200 mg, 36.1%). LCMS: [M+H]+: 286
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
700 mg
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
E Contal, S Lakard, F Dumur, B Lakard - Progress in Organic Coatings, 2022 - Elsevier
… -9H-carbazole (CzH 3 ), (E)-9-benzyl-3-styryl-9H-carbazole (CzBn 3 ), 9H-carbazole-3-carbaldehyde, 9-methyl-9H-carbazole-3-carbaldehyde, 9-benzyl-9H-carbazole-3-carbaldehyde, …
Number of citations: 4 www.sciencedirect.com
A Al Mousawi, F Dumur, P Garra… - Journal of Polymer …, 2017 - Wiley Online Library
… To a suspension of 9-benzyl-9H-carbazole-3-carbaldehyde (650 mg, 2.28 mmol) and benzyltriphenylphosphonium bromide (987 mg, 2.28 mmol) in 100 mL dry THF was added sodium …
Number of citations: 87 onlinelibrary.wiley.com
A El‐Shafei, M Hussain, A Islam… - Progress in Photovoltaics …, 2014 - Wiley Online Library
… tube was charged with a magnetic stirrer bar, 100 mL of anhydrous DMF, 4,4′-dimethyl-2,2′-bipyridine (1.000 g, 5.428 x 10 −3 mol) and 9-benzyl-9H-carbazole-3-carbaldehyde (…
Number of citations: 28 onlinelibrary.wiley.com
F Li, L Zou, J Xu, F Liu, X Zhang, H Li, G Zhang… - … of Photochemistry and …, 2021 - Elsevier
… 9-Benzyl-9H-carbazole-3-carbaldehyde (0.18 mmol, 0.513 g) and of compound 1 (0.18 mmol, 0.523 g) were dissolved in 20 mL ethanol to give a yellow solution. With 0.8 mL pyrrolidine…
Number of citations: 6 www.sciencedirect.com
PH Li, H Jiang, WJ Zhang, YL Li, MC Zhao… - European Journal of …, 2018 - Elsevier
Novel topoisomerase II (Topo II) inhibitors have gained considerable interest for the development of anticancer agents. In this study, a series of carbazole derivatives containing …
Number of citations: 49 www.sciencedirect.com
M Faisal, A Haider, Q ul Aein, A Saeed… - Frontiers of Chemical …, 2019 - Springer
… 9-benzyl-9Hcarbazole-3-carbaldehyde (a precursor for the synthesis of 13, 28 and 33) was prepared by the reported procedure of Al Mousawi et al. [58]. 1H NMR spectra were …
Number of citations: 9 link.springer.com

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